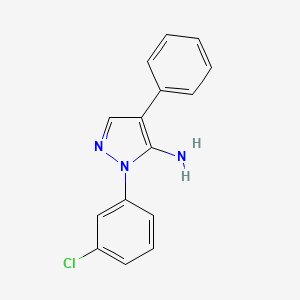

1-(3-chlorophenyl)-4-phenyl-1H-pyrazol-5-ylamine

Description

1-(3-Chlorophenyl)-4-phenyl-1H-pyrazol-5-ylamine is a pyrazole derivative characterized by a chlorophenyl group at position 1 and a phenyl group at position 4 of the pyrazole ring. The structural features of this compound—such as the electron-withdrawing chlorine atom and aromatic substituents—influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name |

2-(3-chlorophenyl)-4-phenylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3/c16-12-7-4-8-13(9-12)19-15(17)14(10-18-19)11-5-2-1-3-6-11/h1-10H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCEMVLFMDXNHHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N(N=C2)C3=CC(=CC=C3)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401324417 | |

| Record name | 2-(3-chlorophenyl)-4-phenylpyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401324417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666617 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

324008-89-1 | |

| Record name | 2-(3-chlorophenyl)-4-phenylpyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401324417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-4-phenyl-1H-pyrazol-5-ylamine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction typically proceeds under acidic or basic conditions, and the choice of solvent can significantly influence the yield and purity of the final product.

For industrial production, the synthesis may involve the use of more efficient and scalable methods, such as continuous flow chemistry or microwave-assisted synthesis. These methods can enhance reaction rates and improve the overall efficiency of the process.

Chemical Reactions Analysis

1-(3-chlorophenyl)-4-phenyl-1H-pyrazol-5-ylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the chlorophenyl group is replaced by other nucleophiles, such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or copper salts. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

This compound has been investigated for its potential as an anti-inflammatory and anticancer agent. Its structure allows it to interact with various biological targets, making it a valuable scaffold for drug development.

- Case Study: Anticancer Activity

Research has demonstrated that derivatives of pyrazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, one study found that specific derivatives showed IC50 values ranging from 60 nM to over 500 nM against gastric and liver cancer cells, indicating strong potential for therapeutic applications .

Mechanism of Action

The compound's mechanism involves inhibition of enzymes associated with inflammatory pathways and cancer progression. It may modulate the activity of cyclooxygenases or other key enzymes involved in these processes.

Agricultural Applications

Agrochemicals

1-(3-chlorophenyl)-4-phenyl-1H-pyrazol-5-ylamine is utilized in the formulation of agrochemicals, particularly pesticides and herbicides. Its ability to target specific pests while minimizing environmental impact makes it a candidate for sustainable agricultural practices.

- Case Study: Pesticide Development

The compound has been incorporated into formulations aimed at controlling pest populations effectively. Its unique chemical properties enhance the efficacy of such formulations, contributing to higher crop yields and reduced reliance on traditional chemical agents .

Material Science

Development of New Materials

The unique chemical properties of this pyrazole derivative allow it to be explored in the development of advanced materials, including polymers and coatings. These materials often exhibit enhanced durability and resistance to degradation.

- Case Study: Coating Applications

Research has shown that incorporating pyrazole derivatives into polymer matrices can improve their thermal stability and mechanical properties, making them suitable for various industrial applications .

Biochemical Research

Enzyme Interaction Studies

The structural characteristics of this compound facilitate its use in biochemical research to study enzyme interactions and mechanisms.

- Case Study: Enzyme Inhibition

Studies have highlighted its role in inhibiting specific enzymes related to metabolic pathways, which could lead to advancements in understanding disease mechanisms and developing new therapeutic strategies .

Data Tables

| Application Area | Specific Use Case | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | IC50 values: 60 nM (gastric cancer), >500 nM (other) |

| Agricultural Chemicals | Pesticide formulation | Enhanced efficacy against targeted pests |

| Material Science | Polymer coatings | Improved thermal stability and mechanical properties |

| Biochemical Research | Enzyme interaction studies | Inhibition of key metabolic enzymes |

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-4-phenyl-1H-pyrazol-5-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares the molecular structures, substituents, and key properties of 1-(3-chlorophenyl)-4-phenyl-1H-pyrazol-5-ylamine and related pyrazole derivatives:

Key Observations:

- Substituent Position: The position of chlorine (3- vs. 4-chlorophenyl) affects steric and electronic interactions. For example, 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one forms weak C–H⋯O interactions in its crystal structure due to the ketone group.

- Electron-Withdrawing Groups: The trifluoromethyl group in 1-(3-ClPh)-4-[3-(CF₃)Ph]-1H-pyrazol-5-amine increases lipophilicity and may enhance binding to hydrophobic protein pockets.

Biological Activity

1-(3-Chlorophenyl)-4-phenyl-1H-pyrazol-5-ylamine is a pyrazole derivative that has garnered attention for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article delves into the compound's biological activity, synthesizing research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a chlorophenyl group and a phenyl group attached to a pyrazole ring. Its molecular formula is C15H13ClN2, with a molecular weight of 272.73 g/mol. The presence of the chlorophenyl group enhances its biological activity by influencing its interaction with various biological targets.

The mechanism of action involves the compound's ability to bind to specific enzymes or receptors, modulating their activity. This modulation can inhibit pathways involved in inflammation and cancer progression. For instance, it may interact with cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. A study evaluated several pyrazole derivatives for their anti-inflammatory effects, revealing that this compound showed promising results comparable to established anti-inflammatory drugs. The structure-activity relationship (SAR) analysis indicated that the presence of electron-withdrawing groups like chlorine enhances activity by increasing lipophilicity and receptor binding affinity .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. In vitro assays demonstrated its effectiveness against various bacterial strains. The mode of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes .

Anticancer Properties

Significant findings have emerged regarding the anticancer potential of this compound. In cell line studies, it exhibited cytotoxic effects on several cancer types, including breast and lung cancer cells. The cytotoxicity was assessed using the MTT assay, where IC50 values indicated effective inhibition of cell proliferation .

Data Table: Biological Activities Summary

| Activity | Effectiveness | Mechanism | Reference |

|---|---|---|---|

| Anti-inflammatory | High | Inhibition of COX enzymes | |

| Antimicrobial | Moderate | Disruption of cell membrane | |

| Anticancer | Significant | Induction of apoptosis in cancer cells |

Case Studies

- Anti-inflammatory Study : A comparative study on various pyrazole derivatives highlighted that this compound demonstrated superior anti-inflammatory effects compared to traditional NSAIDs. The study utilized both in vivo and in vitro models to assess efficacy and safety profiles .

- Anticancer Investigation : In a study examining the cytotoxic effects on cancer cell lines, this compound was found to induce apoptosis through caspase activation pathways. The results suggested potential for development as an anticancer therapeutic agent .

Q & A

Q. What are the standard synthetic routes for preparing 1-(3-chlorophenyl)-4-phenyl-1H-pyrazol-5-ylamine?

The synthesis typically involves cyclocondensation of precursors such as hydrazine derivatives and β-keto esters or nitriles. Key steps include:

- Cyclocondensation : Reacting 3-chlorophenylhydrazine with a phenyl-substituted β-keto precursor under reflux in ethanol or acetonitrile .

- Catalyst use : Acidic or basic catalysts (e.g., acetic acid or K₂CO₃) improve reaction efficiency and regioselectivity .

- Purification : Column chromatography or recrystallization is employed to isolate the product, with yields ranging from 50–75% depending on substituent steric effects .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and aromatic ring integration. For example, the pyrazole C-5 amine proton appears as a singlet near δ 5.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- Infrared (IR) Spectroscopy : N-H stretching (3200–3400 cm⁻¹) and C-Cl vibrations (750–800 cm⁻¹) are diagnostic .

Q. What are the key structural features influencing its reactivity?

- Electron-withdrawing groups : The 3-chlorophenyl substituent enhances electrophilic substitution at the pyrazole C-4 position .

- Aromatic stacking : The phenyl group at C-4 facilitates π-π interactions, influencing solubility and crystallization behavior .

- Amine functionality : The C-5 amine participates in hydrogen bonding, affecting both chemical reactivity and biological target binding .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthetic yields?

- Design of Experiments (DoE) : Systematically vary temperature (80–120°C), solvent polarity (DMF vs. ethanol), and catalyst loading to identify optimal conditions .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yield by 10–15% .

- Real-time monitoring : Use thin-layer chromatography (TLC) or inline IR spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. How are contradictions in crystallographic data resolved during structure determination?

- Software tools : SHELXL (for refinement) and WinGX (for data processing) address issues like twinning or disordered atoms. For example, SHELXL’s TWIN command can model twinned crystals .

- Validation metrics : Cross-check R-factors (<5%), electron density maps, and Hirshfeld surfaces to validate hydrogen bonding networks .

- Alternative space groups : Test P21/c or P-1 symmetry if initial models show high residual density .

Q. What strategies are employed to establish structure-activity relationships (SAR) for this compound?

- Substituent variation : Synthesize analogs with fluoro, methyl, or methoxy groups at the 3-chlorophenyl or C-4 phenyl positions to assess bioactivity trends .

- Computational modeling : Use Multiwfn to calculate electrostatic potential surfaces and identify regions of high electron density for target binding .

- Biological assays : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase or protease targets) to correlate substituent effects with activity .

Q. How can researchers analyze the electronic structure to predict reactivity?

- Wavefunction analysis : Multiwfn calculates localized orbital locator (LOL) maps and Fukui indices to identify nucleophilic (pyrazole N-2) and electrophilic (chlorophenyl C-1) sites .

- Charge distribution : Natural Bond Orbital (NBO) analysis reveals charge transfer between the amine group and aromatic rings, influencing redox behavior .

Q. What methodological approaches are used in pharmacological assay design?

- In vitro models : Screen for cytotoxicity (MTT assay), anti-inflammatory activity (COX-2 inhibition), or antimicrobial effects (MIC determination) .

- Controls : Include positive controls (e.g., doxorubicin for antitumor assays) and vehicle controls (DMSO) to validate results .

- Dose-response curves : Use nonlinear regression to calculate EC₅₀ values and assess potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.